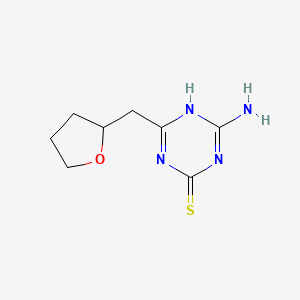
2-Chloro-1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one is a chemical compound with the molecular formula C15H11ClN2O4S and a molecular weight of 350.78 g/mol . It belongs to the class of phenothiazine derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-Chloro-1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one involves several steps. One common method includes the reaction of 3-methoxy-7-nitro-10H-phenothiazine with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
2-Chloro-1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes and ultimately exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one can be compared with other phenothiazine derivatives, such as:
2-Chloro-7-methoxy-10-(3-(dimethylamino)propyl)phenothiazine: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
1-(3-nitrophenyl)ethan-1-ol: Although not a phenothiazine derivative, this compound shares some structural similarities and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H11ClN2O4S |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
2-chloro-1-(3-methoxy-7-nitrophenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C15H11ClN2O4S/c1-22-10-3-5-12-14(7-10)23-13-6-9(18(20)21)2-4-11(13)17(12)15(19)8-16/h2-7H,8H2,1H3 |
InChI Key |
OLCACRDTABGEJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


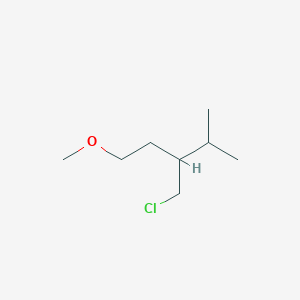
![1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13212193.png)
![5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13212197.png)
![Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13212198.png)

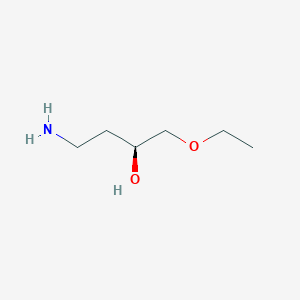
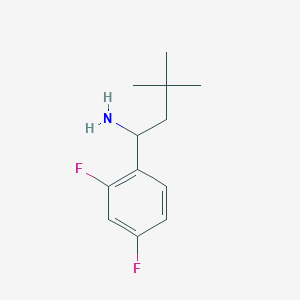
![N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13212214.png)
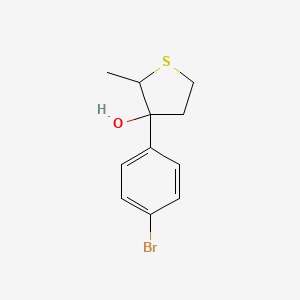
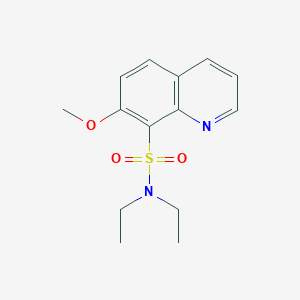
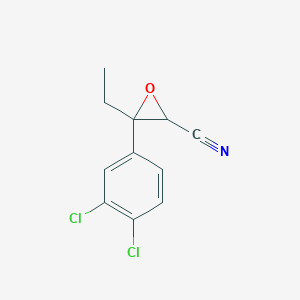
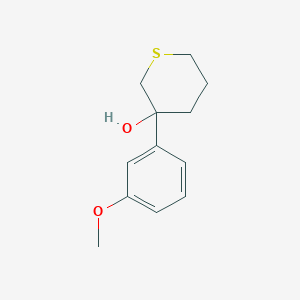
![[1,5-Bis(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13212253.png)
